molecular formula C19H21ClN6O2 B12047284 4-methylbenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone CAS No. 478253-28-0

4-methylbenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone

Cat. No.: B12047284
CAS No.: 478253-28-0
M. Wt: 400.9 g/mol
InChI Key: FNPGJTPHYBABOM-DJIYKLJVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone involves multiple steps. One common method includes the Friedel-Crafts formylation of toluene with carbon monoxide and hydrogen chloride under Gattermann-Koch conditions . This process results in the formation of 4-methylbenzaldehyde, which is then reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its rarity and use primarily in research settings. the general principles of organic synthesis and purification, such as recrystallization and chromatography, are likely employed.

Chemical Reactions Analysis

Types of Reactions

4-methylbenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group results in the formation of 4-methylbenzoic acid.

Scientific Research Applications

4-methylbenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methylbenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: A simpler aromatic aldehyde with similar chemical properties.

    4-Methoxybenzaldehyde: An aromatic aldehyde with a methoxy group at the 4-position.

    4-Methylbenzoic Acid: The oxidized form of 4-methylbenzaldehyde.

Uniqueness

4-methylbenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its rarity and use in early discovery research further highlight its uniqueness.

Properties

CAS No.

478253-28-0

Molecular Formula

C19H21ClN6O2

Molecular Weight

400.9 g/mol

IUPAC Name

7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethyl-8-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C19H21ClN6O2/c1-12-5-7-14(8-6-12)11-21-23-18-22-16-15(26(18)10-9-13(2)20)17(27)25(4)19(28)24(16)3/h5-9,11H,10H2,1-4H3,(H,22,23)/b13-9-,21-11+

InChI Key

FNPGJTPHYBABOM-DJIYKLJVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC2=NC3=C(N2C/C=C(/C)\Cl)C(=O)N(C(=O)N3C)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC2=NC3=C(N2CC=C(C)Cl)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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